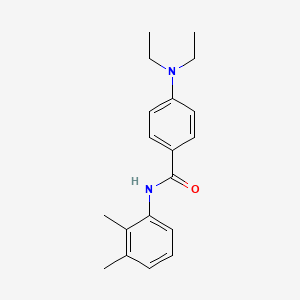

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Diethylamino)-N-(2,3-dimethylphenyl)benzamide, also known as ameltolide, is a benzamide derivative known for its potent anticonvulsant properties. It is a chemical compound synthesized for its potential pharmacological applications, particularly in the treatment of seizures (Lambert et al., 1995).

Synthesis Analysis

The synthesis of ameltolide and its derivatives typically involves a multi-step chemical process. For instance, Lambert et al. (1995) described the synthesis of two ameltolide analogues, focusing on their anticonvulsant activities. These derivatives were synthesized using specific chemical reactions, indicating the flexibility in modifying the core structure of ameltolide for various applications.

Molecular Structure Analysis

The molecular structure of ameltolide derivatives has been analyzed using methods like X-ray diffraction analysis. For example, the structure of certain benzamide derivatives has been confirmed through crystallographic analysis, establishing the configurations and molecular conformations essential for their pharmacological activity (Browne et al., 1981).

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Research on derivatives of benzamide, such as ameltolide analogues, highlights their significant potential in anticonvulsant therapy. These compounds have been synthesized and evaluated for their efficacy in various anticonvulsant models, showing superior activity to phenytoin in maximal electroshock seizure tests. Interestingly, their oral administration demonstrated higher efficacy and protective index compared to the parent drug, ameltolide, suggesting their potential for improved anticonvulsant therapies (Lambert et al., 1995).

Unique Chemical Properties and Reactions

The synthesis of compounds like 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrates the unique chemical reactions and properties of benzamide derivatives. These compounds exhibit remarkable reactivity with various reagents, leading to a range of products under mild conditions. Their stability and reactivity patterns are of interest for developing new materials and chemical methodologies (Nakayama et al., 1998).

Pharmacological Developments

Another aspect of benzamide derivatives' application is in the synthesis of compounds with improved pharmacological profiles. For instance, derivatives have been explored for their potential in treating osteoarthritis, showcasing the versatility of benzamide compounds in drug development (Owton et al., 1995).

Herbicide Activity

Beyond pharmaceuticals, benzamide derivatives like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as effective herbicides, offering potential agricultural applications. Their herbicidal activity against both annual and perennial grasses, with utility in various crops, highlights the broad applicability of these compounds in agricultural settings (Viste et al., 1970).

Antipsychotic Potential

Explorations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to benzamide structures, have revealed potential antipsychotic properties without interacting with dopamine receptors. This suggests the possibility of developing new antipsychotic drugs with fewer side effects, underscoring the therapeutic potential of benzamide derivatives (Wise et al., 1987).

Propriétés

IUPAC Name |

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-5-21(6-2)17-12-10-16(11-13-17)19(22)20-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAVEKVOZUBGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)